3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione 3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2549017-87-8
VCID: VC11832864
InChI: InChI=1S/C21H20N6O2/c28-19-13-26(21(29)27(19)16-4-2-1-3-5-16)15-7-10-25(11-8-15)20-17-6-9-22-12-18(17)23-14-24-20/h1-6,9,12,14-15H,7-8,10-11,13H2
SMILES: C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5
Molecular Formula: C21H20N6O2
Molecular Weight: 388.4 g/mol

3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione

CAS No.: 2549017-87-8

Cat. No.: VC11832864

Molecular Formula: C21H20N6O2

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione - 2549017-87-8

Specification

CAS No. 2549017-87-8
Molecular Formula C21H20N6O2
Molecular Weight 388.4 g/mol
IUPAC Name 3-phenyl-1-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C21H20N6O2/c28-19-13-26(21(29)27(19)16-4-2-1-3-5-16)15-7-10-25(11-8-15)20-17-6-9-22-12-18(17)23-14-24-20/h1-6,9,12,14-15H,7-8,10-11,13H2
Standard InChI Key WBVYJLRLKZEOKK-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5
Canonical SMILES C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5

Introduction

The compound 3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione is a synthetic organic molecule belonging to the class of heterocyclic compounds. It features an imidazolidine-2,4-dione framework, a pyrido[3,4-d]pyrimidine moiety, and a piperidine ring. This structure suggests potential applications in medicinal chemistry due to its resemblance to pharmacophores found in bioactive molecules.

Synthesis

The synthesis of this compound involves multistep reactions combining:

  • Formation of the pyrido[3,4-d]pyrimidine scaffold.

  • Coupling with a piperidine derivative.

  • Introduction of the imidazolidine ring via cyclization.

General Synthetic Route:

  • Step 1: Synthesis of the pyrido[3,4-d]pyrimidine intermediate through condensation reactions involving pyridine derivatives and urea.

  • Step 2: Alkylation with a piperidine derivative bearing functionalized side chains.

  • Step 3: Cyclization with phenyl-substituted imidazolidine precursors under controlled conditions.

Biological Activity

Although specific biological data for this compound is limited, related structures suggest potential activities such as:

  • Antiviral properties: Similar derivatives have shown efficacy against viruses like HIV and HSV .

  • Anticancer activity: Pyrido[3,4-d]pyrimidines are known for their antimitotic properties .

  • CNS effects: Piperidine-containing compounds often exhibit analgesic or sedative effects .

Table 2: Biological Activities of Related Compounds

Compound ClassActivityReference
Pyrido[3,4-d]pyrimidinesAnticancer
Imidazolidine derivativesAnalgesic/Sedative
Piperidine-based heterocyclesAntiviral/Antibacterial

Spectroscopic Characterization

The compound can be characterized using standard analytical techniques:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR confirm the structure.

    • Key signals include aromatic protons (δ ~7–8 ppm) and aliphatic piperidine protons (δ ~1–4 ppm).

  • Mass Spectrometry:

    • Molecular ion peak at m/z ~389 confirms molecular weight.

  • IR Spectroscopy:

    • Characteristic peaks for carbonyl groups (~1700 cm1^{-1}) and NH stretches (~3200 cm1^{-1}).

Potential Applications

This compound's structural features make it a candidate for:

  • Drug Development: Its heterocyclic framework aligns with scaffolds used in antiviral and anticancer drugs.

  • Chemical Biology Tools: It could serve as a probe for studying enzyme-ligand interactions.

  • Material Science: The rigid aromatic structure may find applications in supramolecular chemistry.

Disclaimer:

This article is based on available literature data on related compounds and general chemical principles due to the absence of direct experimental studies on this specific molecule in the provided sources.

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